molecular formula C26H28Cl2N6O B10831490 Wee1-IN-5

Wee1-IN-5

Katalognummer: B10831490
Molekulargewicht: 511.4 g/mol
InChI-Schlüssel: VWHNEYAANMETIA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Role of Wee1 Kinase in Cell Cycle Regulation

Wee1 kinase plays a pivotal role in controlling the timing and progression through different phases of the cell cycle, primarily by regulating the activity of cyclin-dependent kinases (CDKs). dovepress.comnih.gov

G2/M Checkpoint Control and Mitotic Entry

Wee1 negatively regulates the G2/M transition by acting on the CDK1-cyclin B complex, also known as the mitosis-promoting factor (MPF). nih.govmdpi.com CDK1-cyclin B, once activated, triggers the events leading to the onset of mitosis. mdpi.com Wee1 inhibits CDK1 by phosphorylating it on tyrosine 15 (Tyr15) and threonine 14 (Thr14) residues within its ATP-binding site, keeping the kinase activity of CDK1 low and preventing premature entry into mitosis. wikipedia.orgdovepress.commolbiolcell.org This inhibitory phosphorylation by Wee1 counteracts the activity of Cdc25 phosphatases, which dephosphorylate these residues and activate CDK1. mdpi.commolbiolcell.org The downregulation of Wee1 promotes entry into mitosis. nih.govmdpi.com Wee1 activity is strongly suppressed during M phase, and this negative regulation is thought to contribute to the activation of CDK1-cyclin B kinase during the G2/M transition. nih.gov In S. pombe, Wee1-mediated inactivation of CDK1 has been shown to be ultrasensitive. wikipedia.org During the G2/M transition, Wee1 can temporarily accumulate at the nuclear face of the spindle pole body (SPB) in a cyclin B-CDK2-dependent manner, locally suppressing CDK1 activity and spindle assembly to counteract a positive feedback loop involving Polo kinase. molbiolcell.org

S-Phase Regulation and Replication Fork Stabilization

Beyond its well-established role in the G2/M checkpoint, Wee1 is also involved in regulating the S-phase. nih.govmdpi.com During the S-phase, Wee1 acts on CDK2 to stabilize the replication machinery and prevent the unscheduled activation of replication origins, which can lead to genomic instability. mdpi.comnih.gov Wee1 phosphorylates and inactivates CDK2-bound cyclin E, thereby controlling DNA replication during S phase. nih.gov Wee1 activity guards against nascent DNA degradation at stalled replication forks, and its suppression of CDK2 activity is a major mechanism counteracting fork degradation. nih.gov Depletion of Wee1 can lead to a slowdown in DNA replication fork speed and trigger a DNA damage response that is dependent on the Mus81-Eme1 endonuclease. mdpi.comnih.gov Wee1 interacts with the Mus81-Eme1 complex, suggesting a direct regulatory role in inhibiting its activity during S phase. mdpi.comnih.gov Inhibiting Wee1 in cells treated with hydroxyurea, which induces replication stress, enhances the DNA damage response, indicating that Wee1 specifically protects the stability of stalled replication forks. nih.gov

Wee1 Kinase in DNA Damage Response (DDR)

Wee1 is a principal gatekeeper for both the G2/M and S-phase checkpoints, playing a key role in DNA damage repair. nih.govmdpi.com The DNA damage response (DDR) is a complex enzymatic machinery that repairs DNA lesions, temporarily stopping the cell cycle to allow time for repair or inducing apoptosis if the damage is too severe. nih.govmdpi.com Wee1 is involved in activating the G2/M checkpoint in response to DNA damage, such as double-stranded DNA breaks. dovepress.commdpi.com In the presence of DNA damage, Wee1 contributes to G2/M cell cycle arrest by phosphorylating and inactivating CDK1, providing time for DDR. dovepress.com This is particularly crucial in tumor cells with deficient G1 checkpoints, which rely heavily on the G2 checkpoint for DNA repair. dovepress.commdpi.com While Wee1 works in parallel with CHK1 in activating the G2/M checkpoint, it is not directly regulated by DNA damage but is required for physiological cell cycle progression. crownbio.com

Aberrant Wee1 Kinase Expression and its Oncogenic Implications in Cancer Progression

Aberrant Wee1 kinase expression has significant oncogenic implications in cancer progression. Wee1 is often highly expressed in many cancers, including breast, lung, glioma, melanoma, leukemia, osteosarcoma, and squamous cell carcinoma. nih.govfrontiersin.orgresearchgate.net High Wee1 expression has been correlated with poor disease-free survival in several malignancies. nih.gov

In cancer cells with aberrant G1 checkpoints, often due to p53 deregulation, the G2/M checkpoint becomes critical for survival. dovepress.commdpi.comfrontiersin.org Wee1 reinforces these DNA damage checkpoints, preventing mitotic catastrophe and promoting cancer cell survival and resistance to therapy. nih.govfrontiersin.org Overexpression of Wee1 can protect tumor cells from cell death induced by immune cells. frontiersin.org

Targeting Wee1 in cancer therapy aims to override the G2/M checkpoint, forcing cancer cells, especially those with DNA damage or replication stress, to enter mitosis prematurely. dovepress.commdpi.comresearchgate.net This can lead to mitotic catastrophe and cell death. dovepress.commdpi.comresearchgate.net

Role of Wee1 Kinase in CancerDescription
OverexpressionObserved in various cancers (breast, lung, melanoma, etc.). nih.govfrontiersin.orgresearchgate.net
Correlation with PrognosisHigh expression linked to poor disease-free survival. nih.gov
Reinforcement of CheckpointsEnhances G2/M checkpoint, promoting survival in cells with DNA damage. nih.govfrontiersin.org
Contribution to Therapy ResistanceProtects cancer cells from DNA-damaging treatments and immune cell killing. nih.govfrontiersin.orgfrontiersin.org
Vulnerability upon InhibitionCancer cells with G1 defects become reliant on Wee1 and sensitive to its inhibition. dovepress.commdpi.comfrontiersin.org

Detailed research findings highlight the importance of Wee1 in maintaining genomic stability. For instance, studies have shown that depletion of Wee1 in cells leads to a decrease in replication fork speed and triggers a DNA damage response dependent on Mus81-Eme1. nih.gov Co-depletion of Mus81 and Wee1 abrogated the S phase delay observed with Wee1 depletion, suggesting a direct regulatory interaction. nih.gov Furthermore, Wee1 activity has been shown to protect against nascent DNA degradation at stalled forks by limiting CDK2 activity. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C26H28Cl2N6O

Molekulargewicht

511.4 g/mol

IUPAC-Name

6-(2,6-dichlorophenyl)-8-methyl-2-[3-methyl-4-(1-methylpiperidin-4-yl)anilino]-7H-pyrimido[4,5-d]pyrimidin-5-one

InChI

InChI=1S/C26H28Cl2N6O/c1-16-13-18(7-8-19(16)17-9-11-32(2)12-10-17)30-26-29-14-20-24(31-26)33(3)15-34(25(20)35)23-21(27)5-4-6-22(23)28/h4-8,13-14,17H,9-12,15H2,1-3H3,(H,29,30,31)

InChI-Schlüssel

VWHNEYAANMETIA-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC(=C1)NC2=NC=C3C(=N2)N(CN(C3=O)C4=C(C=CC=C4Cl)Cl)C)C5CCN(CC5)C

Herkunft des Produkts

United States

Wee1 in 5 As a Potent Pharmacological Inhibitor of Wee1 Kinase

Inhibitory Potency and Target Specificity of Wee1-IN-5

This compound has been characterized for its potent inhibitory effects on Wee1 kinase and its impact on downstream targets.

IC50 Value for Wee1 Kinase Inhibition

This compound demonstrates potent inhibition of Wee1 kinase with a reported IC50 value of 0.8 nM. medchemexpress.commedchemexpress.comabmole.comcaymanchem.com This low nanomolar IC50 indicates a high affinity and potent enzymatic inhibition of Wee1. debiopharm.comtargetmol.com

Specific Inhibition of Phospho-CDC2 (EC50)

Wee1 kinase's primary role involves the inhibitory phosphorylation of CDC2 on tyrosine 15 (Tyr15), which is crucial for regulating the G2/M transition. nih.govoncotarget.com Inhibition of Wee1 by compounds like this compound leads to reduced phosphorylation of CDC2 at this site, thereby promoting the activation of the CDK1-cyclin B complex and facilitating entry into mitosis. nih.gov this compound inhibits phospho-CDC2. medchemexpress.commedchemexpress.comabmole.com this compound exhibits an EC50 of 188 nM in pCDC2. medchemexpress.comclinisciences.com This indicates that this compound effectively inhibits the phosphorylation of CDC2 in a cellular context.

Impact on CYP3A4/5 Activity

The potential for drug-drug interactions is an important consideration for pharmacological agents. Some Wee1 inhibitors, such as adavosertib (AZD-1775), have been associated with time-dependent inhibition of CYP3A4. schrodinger.com Information regarding the specific impact of this compound on CYP3A4/5 activity is available, indicating an IC50 shift for CYP3A4/5. medchemexpress.com Clinical trials involving other Wee1 inhibitors have excluded patients receiving concomitant moderate or strong inhibitors or inducers of CYP3A4/5 due to potential pharmacokinetic interactions. aacrjournals.orgaacrjournals.orgresearchgate.netnih.gov

Summary of Inhibitory Data:

TargetAssay TypeValueUnitCitation
Wee1 kinaseIC500.8nM medchemexpress.commedchemexpress.comabmole.comcaymanchem.com
Phospho-CDC2EC50188nM medchemexpress.comclinisciences.com
CYP3A4/5IC50 ShiftReported- medchemexpress.com

Functional Characterization of this compound in Cellular Contexts

In cellular settings, this compound abrogates the G2 checkpoint. medchemexpress.commedchemexpress.comabmole.com This abrogation leads to increased sensitivity to DNA damaging agents in cancer cells. medchemexpress.commedchemexpress.comabmole.com By inhibiting Wee1, this compound can force cells, particularly those with existing DNA damage or deficiencies in DNA repair pathways, to bypass the G2 checkpoint and enter mitosis prematurely. This often results in mitotic catastrophe and ultimately cell death. nih.govdebiopharm.com Wee1 inhibition has been shown to enhance the antitumor efficacy of various DNA-damaging agents in preclinical models. debiopharm.comtandfonline.com

Molecular Mechanisms of Wee1 Kinase Inhibition by Wee1 in 5

Regulation of Cyclin-Dependent Kinase (CDK) Activity

Wee1 kinase exerts its primary regulatory function by directly modulating the activity of Cyclin-Dependent Kinases (CDKs), particularly CDK1 and CDK2. These CDKs form complexes with cyclins and drive progression through the various phases of the cell cycle. Wee1 acts as a negative regulator, preventing premature transitions between phases by maintaining CDKs in an inactive state through phosphorylation.

Phosphorylation of CDK1 (Tyr15 and Thr14)

A key mechanism by which Wee1 controls the cell cycle is through the inhibitory phosphorylation of CDK1. Wee1 primarily phosphorylates CDK1 on tyrosine residue 15 (Tyr15). nih.govharvard.eduwikipedia.orgciteab.comcambridge.org This phosphorylation, located near the ATP-binding site of CDK1, prevents its activation and subsequent entry into mitosis. nih.gov Another kinase, PKMYT1, can phosphorylate CDK1 on both Thr14 and Tyr15, while Wee1 is primarily responsible for the Tyr15 phosphorylation. harvard.educiteab.comcambridge.org The balance between the activity of Wee1/PKMYT1 kinases and CDC25 phosphatases, which remove these inhibitory phosphorylations, dictates the activation state of CDK1 and the timing of mitotic entry. wikipedia.org Inhibition of Wee1 by compounds like Wee1-IN-5 leads to a significant reduction in the inhibitory phosphorylation of CDK1 at Tyr15, promoting the accumulation of active CDK1-cyclin B1 complexes. nih.gov

Interplay with CDK2 Activity and S-Phase Progression

Beyond its well-established role in regulating CDK1 and the G2/M transition, Wee1 also influences CDK2 activity and S-phase progression. During the S-phase, Wee1 contributes to the stabilization of the replication machinery. nih.gov Wee1 can act on CDK2 by phosphorylating it at Tyr15, similar to its action on CDK1, which helps regulate the initiation of DNA replication. wikipedia.orgciteab.com Inhibition of Wee1 can lead to elevated CDK activity during S-phase, potentially resulting in excessive replication origin firing and increased replication fork stalling. citeab.com This suggests that Wee1 plays a role in preventing unscheduled replication origins and maintaining genomic stability during DNA synthesis. nih.gov

The interplay between Wee1 inhibition and CDK activity during S-phase is complex. While Wee1 inhibition is known to increase CDK2 activity, the exact molecular mechanisms by which Wee1 stabilizes replication forks, potentially involving downregulation of endonucleases like Mus81-Eme1, are still being elucidated. nih.gov

Abrogation of Cell Cycle Checkpoints by this compound

Cell cycle checkpoints are critical surveillance mechanisms that ensure the accurate completion of cell cycle events before progression to the next phase. Wee1 is a key component of the DNA damage response (DDR) and plays a central role in activating and maintaining these checkpoints, particularly the G2/M and S-phase checkpoints. nih.gov Inhibition of Wee1 by this compound abrogates these checkpoints, forcing cells to proceed through the cell cycle despite the presence of DNA damage or incomplete replication.

G2 Checkpoint Override and Premature Mitotic Entry

The G2 checkpoint prevents cells from entering mitosis with damaged or unreplicated DNA. Wee1 is a primary effector of this checkpoint, inhibiting CDK1 activity through Tyr15 phosphorylation, thereby arresting the cell cycle in G2. nih.govharvard.edu this compound, as a potent Wee1 inhibitor, abrogates this checkpoint. By reducing inhibitory CDK1 phosphorylation, this compound promotes the premature activation of CDK1-cyclin B1 and forces cells with unrepaired DNA damage to enter mitosis prematurely. nih.govwikipedia.orgciteab.com This premature mitotic entry in the presence of DNA damage is a key mechanism by which Wee1 inhibitors exert their effects. wikipedia.org

Research findings demonstrate that Wee1 inhibition leads to an increase in mitotic markers, such as phosphorylated histone H3, indicating entry into mitosis. cambridge.org This override of the G2 checkpoint is particularly significant in cancer cells that may have pre-existing DNA damage or defects in other checkpoints, such as the G1 checkpoint. wikipedia.org

Impact on S-Phase Checkpoint Integrity and Replication Stress

In addition to its role in the G2 checkpoint, Wee1 is also involved in regulating the S-phase checkpoint, which ensures accurate DNA replication. nih.gov Wee1 contributes to stabilizing replication forks and preventing excessive replication origin firing. nih.gov Inhibition of Wee1 can compromise the integrity of the S-phase checkpoint, leading to increased replication stress. citeab.com Replication stress is characterized by stalled replication forks and the accumulation of DNA damage during the S-phase. citeab.com Wee1 inhibition can exacerbate this stress by promoting unscheduled origin firing and increasing the activity of nucleases that process stalled forks. citeab.com This increased replication stress, coupled with the abrogation of the G2 checkpoint, contributes to the detrimental effects observed upon Wee1 inhibition. citeab.com

Induction of Mitotic Catastrophe and Programmed Cell Death

The abrogation of cell cycle checkpoints by this compound, particularly the premature entry into mitosis with damaged or unreplicated DNA, leads to severe cellular consequences, including mitotic catastrophe and programmed cell death (apoptosis). nih.govharvard.eduwikipedia.orgciteab.comcambridge.org

Mitotic catastrophe is a form of cell death that occurs during or after an aberrant mitosis. wikipedia.org When cells enter mitosis with significant DNA damage or under-replicated chromosomes due to Wee1 inhibition, they experience difficulties in chromosome segregation, leading to chromosomal abnormalities and ultimately cell death. nih.govwikipedia.org This uncontrolled and deregulated mitosis is strongly associated with the accumulation of progressive DNA damage. nih.gov

Wee1 inhibition has been shown to induce markers of apoptosis, such as cleaved PARP1, following the accumulation of DNA damage and aberrant mitotic events. cambridge.org The induction of mitotic catastrophe and subsequent apoptosis is considered a primary mechanism by which Wee1 inhibitors, including this compound, exert their anti-cancer effects. nih.govwikipedia.orgciteab.com This process can be particularly effective in cancer cells that are already under replication stress or have compromised DNA repair pathways. wikipedia.orgciteab.com

Data from research findings highlight the link between Wee1 inhibition, premature mitotic entry, and cell death. For instance, studies have shown that Wee1 inhibition leads to dephosphorylation of CDK1 Tyr15 and accumulation of mitotic markers, culminating in apoptosis. cambridge.org The efficacy of Wee1 inhibitors in inducing cell death has been observed in various cancer cell lines. nih.govwikipedia.org

Here is a summary of key data points regarding this compound's activity and related mechanisms:

CompoundTarget KinaseIC50 (nM)Effect on p-CDC2Key MechanismPubChem CID
This compoundWEE10.8InhibitsAbrogates G2 checkpoint, Increases sensitivity152206257
MK-1775WEE15-Abrogates G2/M checkpointNot specified
AdavosertibWEE15.2-Inhibits Wee1Not specified

Note: IC50 values and specific effects may vary depending on the experimental context and cell type studied.

Data illustrating the impact of Wee1 inhibition on cell cycle progression and mitotic entry:

TreatmentCell LineTimepoint% Phosphorylated Histone H3 (Mitotic Marker)Effect on G2/M Population
DMSOHeLa4 hours~1%-
MK-1775HeLa4 hours~20%Enriched
WEE1i (low)HeLa--Accelerated cell cycle
WEE1i (high)HeLa-IncreasedG2/M or late S arrest

Note: Data extracted from different studies with varying conditions. WEE1i refers to a Wee1 inhibitor.

Effects on Downstream Cell Cycle Regulators (e.g., Cyclin B, Cyclin D)

Inhibition of WEE1 by compounds like this compound is expected to impact downstream cell cycle regulators, particularly those involved in the G2/M transition. WEE1's primary role is to inactivate the CDK1-Cyclin B complex by phosphorylating CDK1 wikipedia.orgmdpi.comnih.govnih.gov. Cyclin B is a regulatory protein that partners with CDK1, and its accumulation is essential for entry into mitosis rcsb.org. By inhibiting WEE1, this compound would lead to increased activation of the CDK1-Cyclin B complex, driving cells into mitosis mdpi.com.

While direct research findings specifically detailing the effects of this compound on Cyclin B and Cyclin D levels were not extensively available in the provided search results, studies on other WEE1 inhibitors provide insight into the expected mechanisms. Inhibition of WEE1 leads to elevated CDK1 activity, which in turn affects the cell cycle mdpi.com. Cyclin D, which is important for progression through the G1 phase, has been shown to decrease in transcription upon treatment with a WEE1 inhibitor in one study nih.gov. Cyclin B-CDK1 activation is crucial for the G2/M transition, and WEE1 negatively regulates this complex mdpi.comnih.govmolbiolcell.org. Therefore, this compound's inhibition of WEE1 would logically lead to altered regulation of the CDK1-Cyclin B complex, promoting mitotic entry.

Influence on Cellular Metabolism (e.g., Glutamine Metabolism)

Research indicates a link between WEE1 inhibition and cellular metabolism, particularly glutamine metabolism. Studies using the WEE1 inhibitor MK1775 (Adavosertib) have shown that WEE1 inhibition can induce metabolic reprogramming, leading to a suppression of aerobic glycolysis and an increased dependency on glutaminolysis for cell survival in certain cancer cells, such as T-cell acute lymphoblastic leukemia cells nih.govnih.gov. This suggests that inhibiting WEE1 can shift the metabolic reliance of cancer cells, potentially creating a vulnerability that can be targeted by inhibiting glutamine metabolism nih.govnih.gov. While direct studies on this compound's specific effects on glutamine metabolism were not found, the known role of WEE1 in regulating cell cycle and the observed metabolic shifts with other WEE1 inhibitors suggest that this compound could similarly influence cellular metabolic pathways, potentially increasing dependency on glutamine metabolism nih.govnih.govfrontiersin.org.

Preclinical Efficacy of Wee1 in 5 in Cancer Models

In Vitro Studies on Cellular Proliferation and Viability

In vitro studies have shown that WEE1 inhibition with compounds like Wee1-IN-5 can effectively suppress the proliferation and reduce the viability of cancer cell lines across a range of tumor types mdpi.comnih.govnih.gov.

Effects on Cancer Cell Line Growth and Apoptosis Induction

Inhibition of WEE1 has been demonstrated to suppress cancer cell proliferation in a concentration-dependent manner mdpi.com. This is often accompanied by an increase in the percentage of cells in the G2/M phase of the cell cycle, as WEE1 inhibition abrogates the G2 checkpoint medchemexpress.commdpi.com. Consequently, cells may undergo premature mitosis with unrepaired DNA damage, leading to apoptosis or mitotic catastrophe dovepress.comnih.govbiorxiv.org. Studies have shown that WEE1 inhibition induces apoptosis, evidenced by markers such as increased Annexin V staining, increased sub-G1 DNA content, activation of caspases, and the appearance of apoptotic morphology nih.gov. For example, treatment with a WEE1 inhibitor in breast cancer cell lines resulted in a fourfold increase in cells with sub-G1 DNA content and a significant increase in Annexin V-positive cells nih.gov. A fivefold increase in caspase-3/7 activity was also observed, which could be blocked by a pan-caspase inhibitor nih.gov.

Context-Dependent Sensitivity in Diverse Cancer Types (e.g., Ovarian Cancer, Sarcoma, Lung Cancer, Colorectal Cancer, Endometrial Cancer)

The sensitivity of cancer cells to WEE1 inhibition can vary depending on the cancer type and specific genetic alterations. WEE1 inhibitors have shown efficacy in a diverse range of cancer cell lines, including those from ovarian cancer, sarcoma, lung cancer, colorectal cancer, and endometrial cancer dovepress.comnih.govresearchgate.netharvard.eduwikipedia.orgnih.gov.

In colorectal cancer, WEE1 inhibitors suppressed cell proliferation in all tested cell lines and increased apoptotic cells, particularly in cell lines with p53 mutations mdpi.com. While some studies suggest that p53 mutations may confer increased sensitivity to WEE1 inhibitors, especially in combination with DNA-damaging agents, other research indicates that WEE1 inhibition can be effective regardless of p53 status in certain contexts, such as in combination with antimetabolites in leukemia and lung cancer cell lines mdpi.comresearchgate.netfrontiersin.org.

In ovarian cancer, WEE1 inhibitors have shown efficacy, particularly in models with p53 mutations or CCNE1 amplification dovepress.comnih.govtmc.edu. Cyclin E overexpression, often resulting from CCNE1 amplification, has been suggested as a potential biomarker for response to WEE1 inhibitors nih.govtmc.edu.

Sarcoma models, particularly myxoid liposarcoma, have demonstrated sensitivity to WEE1 inhibition, with studies showing that WEE1 is required for cellular survival in vitro and in vivo biorxiv.org. Pharmacologic inhibition of WEE1 in sarcoma cells leads to DNA damage accumulation and apoptotic cell death biorxiv.org.

In lung cancer, WEE1 inhibitors have shown activity, and their efficacy in KRAS-mutant non-small cell lung cancer (NSCLC) has been investigated, with some studies suggesting greater cytotoxicity in KRAS-mutant/TP53-mutant lines compared to KRAS-mutant/TP53 wild-type lines oncotarget.com. However, the relationship between p53 status and WEE1 inhibitor efficacy can be complex and may depend on the specific cancer type and combination therapy used mdpi.comresearchgate.net.

Endometrial cancer cell lines have also shown sensitivity to WEE1 inhibition, particularly in combination with chemotherapy dovepress.com.

The context-dependent sensitivity highlights the importance of identifying biomarkers that can predict response to WEE1 inhibition in different cancer types researchgate.netspringermedizin.de.

In Vivo Efficacy in Xenograft Models

Preclinical in vivo studies using xenograft models have provided further evidence of the antitumor efficacy of WEE1 inhibitors, including their ability to inhibit tumor growth and induce tumor regression nih.govwikipedia.orgnih.govoncotarget.com.

Tumor Growth Inhibition and Regression in Murine Models

Treatment with WEE1 inhibitors has resulted in significant tumor growth inhibition in various murine xenograft models derived from different cancer types nih.govaacrjournals.orgwikipedia.orgnih.govoncotarget.com. For instance, a WEE1 inhibitor significantly reduced tumor volume in an orthotopic mouse model of colorectal cancer mdpi.com. In breast cancer xenografts, WEE1 inhibition also led to decreased tumor development nih.gov. Studies in laryngeal squamous cell carcinoma xenografts in nude mice showed that WEE1 inhibition suppressed tumor growth nih.govfrontiersin.org. In KRAS-mutant NSCLC, a WEE1 inhibitor demonstrated significant monotherapy activity and synergistic tumor growth inhibition when combined with KRAS G12C inhibitors, including tumor regression in some models aacrjournals.org. Tumor growth inhibition rates of over 80% have been observed in some xenograft models treated with WEE1 inhibitors as a single agent aacrjournals.org.

Association with DNA Damage Markers In Vivo

In vivo studies have also investigated the molecular effects of WEE1 inhibition in tumors, particularly its association with markers of DNA damage. Treatment with WEE1 inhibitors has been shown to increase levels of DNA damage markers, such as γH2AX and pS345-CHK1, in tumor tissue aacrjournals.orgnih.govaacrjournals.orgwikipedia.orgoncotarget.com. This increase in DNA damage is consistent with the proposed mechanism of action, where WEE1 inhibition leads to the accumulation of unrepaired DNA damage as cells are forced through the cell cycle checkpoints dovepress.comnih.govbiorxiv.org. For example, analysis of tumor samples from xenograft models treated with WEE1 inhibitors has shown increased levels of γH2AX nih.govaacrjournals.orgoncotarget.com. This indicates that WEE1 inhibition induces DNA double-strand breaks in vivo, contributing to its antitumor effects nih.govaacrjournals.org.

Molecular and Cellular Determinants of Sensitivity to Wee1 in 5

Role of TP53 Mutational Status in Wee1-IN-5 Response

The mutational status of the TP53 gene is a significant determinant of sensitivity to WEE1 inhibitors. TP53 is a critical tumor suppressor gene that regulates the G1/S cell cycle checkpoint in response to DNA damage. springermedizin.defrontiersin.org In tumor cells lacking functional p53 due to mutations, the G1/S checkpoint is defective, leading to increased reliance on the G2/M checkpoint for DNA repair and survival. springermedizin.defrontiersin.org Inhibition of WEE1, which controls the G2/M checkpoint, in TP53-mutated cells can disrupt both checkpoints simultaneously, driving cells into mitosis with unrepaired DNA and inducing cell death, consistent with synthetic lethality. nih.govspringermedizin.dedovepress.com Preclinical studies and clinical trials have explored the efficacy of WEE1 inhibitors, including adavosertib (MK-1775), in TP53-mutated cancers, particularly in gynecological malignancies and colorectal cancer. frontiersin.orgdovepress.commdpi.com

However, while TP53 mutation is often associated with increased sensitivity, it has not consistently proven to be the sole or most reliable predictive biomarker for WEE1 inhibitor response across all cancer types or in combination therapies. frontiersin.orgd-nb.infoaacrjournals.org Some studies suggest that the efficacy of WEE1 inhibition, especially in combination with antimetabolite chemotherapeutics, might be independent of p53 functionality in certain contexts, such as acute myeloid leukemia and lung cancer. aacrjournals.org

Impact of KRAS Mutations on this compound Sensitivity

KRAS mutations can also influence sensitivity to WEE1 inhibitors. KRAS mutations are known to induce genomic instability by promoting the transition to the S phase and driving cell division through sustained CDK2 activation. mdpi.com Patients with KRAS mutations, similar to those with p53 mutations, may exhibit a dysfunctional G1/S checkpoint and increased dependence on the G2/M checkpoint for DNA repair. mdpi.com This dependency can render them more sensitive to WEE1 inhibitors. mdpi.com

Research indicates that WEE1 inhibitors can enhance the efficacy of other therapeutic agents in KRAS-mutated cancers. mdpi.com For instance, WEE1 inhibitors have shown promise in combination with KRAS G12C inhibitors in preclinical models of NSCLC, colorectal cancer, and pancreatic ductal adenocarcinoma, often leading to enhanced anti-tumor efficacy and tumor regression. aacrjournals.orgaacrjournals.org Mechanistically, WEE1 inhibition in KRAS-mutant NSCLC cells, particularly those also harboring TP53 mutations, can promote G2/M transition and reduce the expression of DNA damage response proteins like CHK2 and Rad51, leading to mitotic catastrophe and apoptosis. nih.govnih.gov

Influence of Other Cell Cycle Regulatory Genes (e.g., SKP2, CUL1, CDK2)

Beyond TP53 and KRAS, the activity and expression levels of other cell cycle regulatory genes, particularly those involved in the G1/S transition, can significantly impact sensitivity to WEE1 inhibitors. A genome-wide unbiased genetic screen identified G1/S regulatory genes, including SKP2, CUL1, and CDK2, as determinants of WEE1 inhibitor sensitivity. frontiersin.orgnih.govpnas.org Overexpression or high activity of these genes has been associated with resistance to WEE1 inhibitors. nih.govfrontiersin.orgnih.gov

Conversely, stable depletion or inhibition of SKP2, CUL1, or CDK2 has been shown to rescue sensitivity to WEE1 inhibition in breast and ovarian cancer cell lines. frontiersin.orgnih.govpnas.org This suggests that the activity of the DNA replication machinery, regulated by these proteins, plays a crucial role in determining WEE1 inhibitor sensitivity, independent of TP53 status. nih.govpnas.org Targeting these G1/S regulators could potentially serve as a strategy to overcome resistance or identify patients likely to respond to WEE1 inhibition. nih.gov

Significance of PKMYT1 Expression Levels in this compound Sensitivity

PKMYT1 is a kinase functionally related to WEE1, as both phosphorylate and inhibit CDK1 and CDK2, albeit at different residues (WEE1 primarily at Y15, PKMYT1 at T14 and Y15). nih.govaacrjournals.orgfrontiersin.org The expression level of PKMYT1 has been identified as a potential determinant of sensitivity to WEE1 inhibitors like adavosertib (MK-1775). nih.govaacrjournals.orgfrontiersin.org

Studies have consistently demonstrated a correlation between high expression of PKMYT1 and reduced sensitivity to WEE1 inhibitors. nih.govaacrjournals.org This suggests a functional redundancy between PKMYT1 and WEE1, where high levels of PKMYT1 can compensate for WEE1 inhibition, maintaining sufficient CDK inhibition to prevent mitotic catastrophe. aacrjournals.orgnih.gov Conversely, low PKMYT1 expression is more common among cell lines sensitive to WEE1 inhibitors, and knockdown of PKMYT1 can sensitize less responsive cell lines. aacrjournals.org PKMYT1 has also been shown to be recruited to the CDK1 complex by ODF2L, influencing CDK1 activity upon WEE1 inhibition. nih.govjci.orgjci.org

Role of ODF2L in Modulating Ovarian Cancer Cell Sensitivity

Outer dense fiber of sperm tails 2-like (ODF2L) has been identified as a significant factor modulating the sensitivity of ovarian cancer cells to WEE1 inhibition. Research indicates that targeting ODF2L is synthetically lethal with WEE1 kinase inhibition in epithelial ovarian cancer (EOC) cells. medchemexpress.comnih.govjci.orgjci.orgresearchgate.net

Knockdown of ODF2L robustly sensitized EOC cells to treatment with the WEE1 inhibitor AZD1775 both in vitro and in vivo. nih.govjci.orgjci.orgresearchgate.net Mechanistically, the increased sensitivity upon ODF2L loss was accompanied by accumulated DNA damage. nih.govjci.orgjci.orgresearchgate.net ODF2L appears to contribute to resistance by licensing the recruitment of PKMYT1 to the CDK1-cyclin B complex, thereby restricting CDK1 activity when WEE1 is inhibited. nih.govjci.orgjci.org Clinically, upregulation of ODF2L correlated with reduced sensitivity to WEE1 inhibition in patient-derived EOC cells, suggesting that low ODF2L levels may serve as a potential biomarker for WEE1 inhibitor response in ovarian cancer. nih.govjci.orgjci.orgresearchgate.net

Alterations in DNA Repair Pathway Components

Alterations in components of DNA repair pathways can influence the response to WEE1 inhibition. WEE1 plays a role in the DNA damage response (DDR) by regulating cell cycle checkpoints to allow time for DNA repair. nih.govnih.gove-crt.org Inhibition of WEE1 can impair these checkpoints, leading to the accumulation of DNA damage. frontiersin.orgnih.govjci.orgjci.orgresearchgate.net

Defects in certain DNA repair mechanisms, such as the Fanconi anemia pathway and homologous recombination, have been identified in genetic screens as mechanisms that increase sensitivity to WEE1 inhibition. frontiersin.orgnih.gov This is likely because cells with pre-existing DNA repair deficits are more vulnerable to the increased DNA damage and replication stress induced by WEE1 inhibition. frontiersin.orgnih.gov Conversely, mechanisms that enhance DNA repair capacity or allow cells to tolerate higher levels of DNA damage can contribute to resistance to WEE1 inhibitors. nih.govnih.gov

Cancer Stem Cell-like Properties and NANOG Expression

Cancer stem cell (CSC)-like properties and the expression of stemness factors like NANOG have been linked to resistance to cancer therapies, including potentially WEE1 inhibitors. WEE1 has been identified as a resistance factor conferring CSC-like properties to tumor cells. aacrjournals.orgresearchgate.net

NANOG, a stemness factor, has been shown to transcriptionally upregulate WEE1 expression. aacrjournals.orgresearchgate.netnih.govnih.gov In immune-refractory tumor cells, WEE1 is upregulated by NANOG and predominantly localized in the cytoplasm, where it can drive AKT hyperactivation, contributing to CSC-like properties and resistance. aacrjournals.orgresearchgate.net Targeting WEE1 with inhibitors has been shown to sensitize NANOG-positive immune-refractory tumors, suggesting that the NANOG-WEE1 axis plays a role in modulating sensitivity, potentially by influencing CSC characteristics and associated resistance mechanisms. aacrjournals.orgresearchgate.net

Synergistic Antitumor Strategies with Wee1 in 5

Combination with DNA Damaging Agents

A primary strategy for leveraging WEE1 inhibition is to combine it with agents that directly cause DNA damage, such as traditional chemotherapy and radiotherapy. In cancer cells with a defective G1 checkpoint (often due to p53 mutations), the G2/M checkpoint regulated by WEE1 becomes essential for survival after DNA damage. patsnap.comfrontiersin.org Inhibition of WEE1 abrogates this last line of defense, preventing the cell cycle arrest needed for DNA repair and forcing the cell into a lethal mitotic catastrophe. nih.govnih.gov

Preclinical research has consistently demonstrated that inhibiting WEE1 can sensitize a wide range of cancer cells to various DNA-damaging chemotherapeutic agents. frontiersin.org This approach has shown synergistic cytotoxicity in cancers with TP53 mutations, including head and neck, breast, ovarian, and osteosarcoma. mdpi.com

The combination of a WEE1 inhibitor with cisplatin (B142131) has been shown to enhance the anticancer activity in urothelial carcinoma by increasing apoptosis and pushing cells through the G2/M checkpoint despite DNA damage. mdpi.com Similarly, in pancreatic ductal adenocarcinoma (PDAC) models, combining a WEE1 inhibitor with irinotecan (B1672180) or capecitabine (B1668275) (a prodrug of 5-FU) resulted in significant tumor growth inhibition, particularly in models with mutated p53. nih.gov The combination with irinotecan has also shown synergy in colorectal cancer cell lines. nih.gov Studies have also reported that WEE1 inhibition can enhance the efficacy of gemcitabine. frontiersin.orgnih.gov This chemo-sensitization effect is often independent of p53 status in certain cancers like acute myelogenous leukemia (AML), where WEE1 inhibition abrogates the S-phase checkpoint and increases apoptosis induced by antimetabolites. nih.govaacrjournals.org

Chemotherapeutic AgentCancer ModelKey Research FindingsSource(s)
CisplatinUrothelial Carcinoma, Head and Neck Cancer, Ovarian CancerSynergistically enhances anticancer activity by increasing apoptosis and bypassing G2/M arrest. Overcomes cisplatin resistance in TP53-mutated models. mdpi.commdpi.com
IrinotecanPancreatic Ductal Adenocarcinoma (PDAC), Colorectal CancerCombination leads to significant tumor growth inhibition compared to single agents, especially in p53-mutated PDX models. nih.gov
5-Fluorouracil (5-FU) / CapecitabinePancreatic Ductal Adenocarcinoma (PDAC)Combination significantly decreases proliferation and enhances apoptosis in PDAC cell lines and shows anti-tumor effects in vivo. nih.gov
GemcitabineGeneral (various solid tumors), Pancreatic CancerWEE1 inhibition sensitizes cancer cells to gemcitabine, showing strong preclinical rationale for combination therapy. frontiersin.orgfrontiersin.orgresearchgate.net
PaclitaxelGeneral (various solid tumors)Preclinical studies indicate that WEE1 inhibition can induce synergistic tumor cell killing when combined with paclitaxel. frontiersin.org

Ionizing radiation (IR) is a cornerstone of cancer treatment that functions by inducing extensive DNA damage. nih.gov In response, tumor cells activate the G2/M checkpoint to allow for DNA repair and ensure survival. nih.govresearchgate.net Inhibiting WEE1 abrogates this radiation-induced G2/M arrest, forcing cells with radiation-damaged DNA to prematurely enter mitosis, leading to mitotic catastrophe and enhanced cell death. frontiersin.orgnih.gov

This radio-sensitizing effect has been confirmed across a variety of cancer types, including esophageal cancer, glioblastoma, pancreatic cancer, and head and neck squamous cell carcinoma (HNSCC). frontiersin.orgmdpi.comnih.govnih.gov In esophageal cancer models, a WEE1 inhibitor significantly abrogated the G2/M arrest caused by radiation and led to marked tumor regression in xenografts when combined with radiotherapy. nih.gov Studies have also shown that WEE1 inhibition can sensitize cancer stem cells, a population known for its resistance to conventional therapies, to radiation. mdpi.com The combination of WEE1 inhibition and IR has been shown to be particularly effective in cells deficient in the p21 protein. tandfonline.com

Cancer ModelKey Research FindingsSource(s)
Esophageal CancerSignificantly abrogates radiation-induced G2/M arrest, increases mitotic catastrophe, and results in marked tumor regression in vivo. nih.gov
Head and Neck Squamous Cell Carcinoma (HNSCC)Effectively radiosensitizes HNSCC cells to both X-rays and proton beam therapy by preventing G2/M checkpoint activation. nih.gov
Glioblastoma & Pancreatic CancerWEE1 inhibition enhances the cellular response to radiation, providing a strong rationale for combination therapy. frontiersin.orgmdpi.com
p21-Deficient CancersCells lacking the p21 protein show increased sensitivity to the combination of a WEE1 inhibitor and ionizing radiation. tandfonline.com

Dual Inhibition with DNA Damage Response Pathway Modulators

Beyond combining with direct DNA-damaging agents, a more targeted approach involves the dual inhibition of WEE1 and other key proteins within the DNA Damage Response (DDR) network. This strategy creates a synthetic lethal effect by simultaneously blocking multiple nodes of the cell's repair and survival machinery, leading to an amplified antitumor response.

Ataxia telangiectasia and Rad3-related (ATR) kinase is an apical regulator in the DDR pathway, activated by replication stress and DNA damage. jci.org WEE1 and ATR have complementary roles in cell cycle control and DNA replication. aacrjournals.org Dual inhibition of both WEE1 and ATR has been shown to produce a powerful synergistic effect, leading to substantial tumor cell killing and even complete remission in some preclinical models. frontiersin.orgjci.org

This combination forces cells with damaged DNA to enter mitosis, resulting in mitotic catastrophe. frontiersin.orgresearchgate.net The synergy is observed across various cancer types, including triple-negative breast cancer (TNBC), biliary tract cancer, and B-cell lymphomas. jci.orgaacrjournals.orge-crt.org Mechanistically, the combined treatment leads to a significant increase in S-phase DNA damage, marked by elevated levels of γH2AX, and a reduction in clonogenic survival. nih.gov Strikingly, this combination has also been shown to strongly suppress the formation of metastases. jci.org

Cancer ModelKey Research FindingsSource(s)
Triple-Negative Breast Cancer (TNBC)Strong synergistic tumor control, leading to complete remission in some xenograft models and potent inhibition of metastasis. jci.org
B-cell Lymphomas (MCL, DLBCL)Exerts a strong synergistic cytotoxic effect regardless of TP53 or ATM mutational status, causing S-phase delay and increased DNA damage. aacrjournals.org
Biliary Tract Cancer (BTC)Combination treatment exerts more potent anti-tumor effects than either drug alone in both in vitro and in vivo xenograft models. e-crt.org
General Cancer Cells (e.g., U2OS)Leads to a synergistic increase in S-phase DNA damage and a significant reduction in clonogenic survival. nih.gov

Poly (ADP-ribose) polymerase (PARP) inhibitors are effective in cancers with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations. mdpi.com Combining a PARP inhibitor with a WEE1 inhibitor has emerged as a potent strategy that is effective even in cancer cells proficient in HR. mdpi.comnih.gov

This combination has demonstrated synergistic activity in a variety of cancers, including biliary tract cancer, small cell lung cancer (SCLC), triple-negative breast cancer (TNBC), and medulloblastoma. nih.govnih.govscispace.comresearchgate.net In biliary tract cancer, the addition of a WEE1 inhibitor to a PARP inhibitor disrupts DNA repair at the G2 phase, leading to a synergistic apoptotic effect. nih.gov Similarly, in SCLC models, the combination was superior in efficacy to standard-of-care chemotherapy. scispace.com The synergy is attributed to increased replicative stress, downregulation of DNA repair mechanisms, and ultimate induction of apoptosis. researchgate.net This combination is also effective in overcoming acquired resistance to PARP inhibitors. mdpi.com

Cancer ModelKey Research FindingsSource(s)
Biliary Tract CancerWEE1 inhibition disrupts G2 arrest induced by PARP inhibition, decreases HR repair proteins, and induces a synergistic apoptotic effect. nih.gov
Small Cell Lung Cancer (SCLC)Combination shows enhanced efficacy superior to standard chemotherapy in patient-derived xenograft models. scispace.com
Triple-Negative Breast Cancer (TNBC)Synergistically eradicates TNBC cells by inducing replicative stress, downregulating DNA repair, and increasing apoptosis. researchgate.net
Ovarian Cancer (Olaparib-Resistant)The combination is synergistic in both olaparib-sensitive and -resistant ovarian cancer cells, regardless of HR status. mdpi.com
Medulloblastoma (SHH subtype)Combined use exerts synergistic effects, suggesting a possible therapeutic opportunity for this molecular subgroup. nih.gov

Checkpoint kinase 1 (CHK1) and WEE1 are both crucial kinases that regulate the cellular response to DNA damage and replication stress. nih.gov While both kinases contribute to G2 checkpoint control and suppression of replication catastrophe, they do so through distinct mechanisms. nih.gov Consequently, their simultaneous inhibition results in a powerful synthetic lethal interaction. nih.govnih.gov

The combination of WEE1 and CHK1 inhibitors has been shown to synergistically inhibit the proliferation of multiple cancer cell types, including B-cell lymphomas and multiple myeloma. aacrjournals.orgnih.govaacrjournals.org This anti-proliferative synergy correlates with a synergistic induction of apoptosis. aacrjournals.org Mechanistically, the dual inhibition causes a dramatic increase in DNA damage specifically during the S-phase of the cell cycle, leading to the collapse of DNA replication. nih.govaacrjournals.orgresearchgate.net This effect is often observed without causing premature entry into mitosis, indicating a distinct mechanism from G2/M abrogation alone. nih.gov

Cancer ModelKey Research FindingsSource(s)
General (Multiple Cancer Cell Lines)Synergistically inhibits proliferation and induces apoptosis; causes a collapse of DNA replication and dramatic increases in DNA damage. nih.govaacrjournals.orgresearchgate.net
Multiple Myeloma (MM)Combination of low doses synergizes to induce major toxicity, DNA damage, and apoptosis in MM cells without significant toxicity to normal bone marrow cells. nih.gov
B-cell Lymphomas (MCL, DLBCL)The combination of ATR and CHK1 inhibitors showed strong synergistic activity; by extension, dual DDR pathway targeting is a valid strategy. aacrjournals.org

Combination with Other Targeted Therapies

The therapeutic potential of Wee1 inhibition can be significantly enhanced through combination strategies with other targeted agents. By simultaneously blocking multiple oncogenic signaling pathways or cellular processes, these combinations can induce synthetic lethality, overcome drug resistance, and achieve more profound and durable anti-tumor responses. This section explores the synergistic interactions of Wee1-IN-5 with a range of targeted therapies.

Synergy with KRAS G12C Inhibitors

The combination of Wee1 inhibitors with KRAS G12C inhibitors has demonstrated significant synergistic activity in preclinical models of KRAS G12C-mutant cancers. nih.govaacrjournals.org KRAS G12C mutations are potent oncogenic drivers that lead to hyperactivation of the MAPK signaling pathway and concurrently elevate replication stress, making cancer cells more reliant on cell cycle checkpoints for survival. nih.gov

Targeting KRAS G12C can induce further replication stress and DNA damage, creating a vulnerability that can be exploited by Wee1 inhibition. nih.gov The combination of the Wee1 inhibitor azenosertib (B8217948) with various KRAS G12C inhibitors resulted in synergistic inhibition of cell growth in both 2D and 3D cell culture models. aacrjournals.orgnih.gov In vivo studies have shown that this combination leads to significant tumor growth inhibition, and in some cases, tumor regression in cell-derived and patient-derived xenograft models of non-small cell lung cancer, colorectal cancer, and pancreatic ductal adenocarcinoma. nih.gov The underlying mechanism of this synergy involves increased DNA damage, replication stress, and apoptosis. aacrjournals.org

A study investigating the combination of the Wee1 inhibitor Adavosertib with a KRAS G12C inhibitor identified the MYBL2-RRM2 axis as a key mediator of this synergistic effect. nih.gov Overexpression of this axis or supplementation with dNTPs, the products of the RRM2 enzyme, could partially reverse the inhibitory effects of the combination therapy. nih.gov These findings highlight the potential of dual Wee1 and KRAS G12C inhibition as a promising therapeutic strategy for this patient population. nih.govaacrjournals.org

Cancer Type Wee1 Inhibitor KRAS G12C Inhibitor Observed Effect
Non-Small Cell Lung CancerAzenosertibSotorasib, AdagrasibSynergistic cell growth inhibition, increased DNA damage and apoptosis. aacrjournals.org
Colorectal CancerAzenosertibKRAS G12C InhibitorsSynergistic tumor growth inhibition. nih.gov
Pancreatic Ductal AdenocarcinomaAzenosertibKRAS G12C InhibitorsSynergistic tumor growth inhibition. nih.gov
KRAS G12C-Mutant Lung CancerAdavosertibKRAS G12C InhibitorSynergistic effect mediated by the MYBL2-RRM2 axis. nih.gov

Synergy with EGFR-TKIs

In the context of non-small cell lung cancer (NSCLC) with acquired resistance to epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs), Wee1 has emerged as a potential therapeutic target. nih.gov Studies have shown that Wee1 expression is elevated in EGFR-TKI resistant cell lines and in patients who have developed resistance to treatments like Icotinib or Gefitinib. nih.gov

Knocking down Wee1 in EGFR-TKI resistant NSCLC cells has been shown to enhance their sensitivity to chemotherapeutic agents such as cisplatin and gemcitabine. nih.gov For instance, in H1299 and PC9/G2 cell lines, Wee1 knockdown significantly lowered the IC50 value of cisplatin, indicating increased chemosensitivity. nih.gov This suggests that combining a Wee1 inhibitor with standard chemotherapy could be a valuable strategy to overcome acquired resistance to EGFR-TKIs in NSCLC patients. nih.govresearchgate.net The combination of a Wee1 inhibitor with an EGFR monoclonal antibody, Nimotuzumab, has also shown potentiated anticancer activity in esophageal squamous cell carcinoma cell lines and patient-derived xenografts, partly through the blockade of the PI3K/Akt and MAPK pathways. semanticscholar.org

Cancer Type Wee1 Inhibition Method Combination Agent Observed Effect
EGFR-TKI Resistant NSCLCWee1 knockdown (shRNA)Cisplatin, GemcitabineEnhanced chemosensitivity, decreased IC50 of cisplatin. nih.gov
Esophageal Squamous Cell CarcinomaAZD1775Nimotuzumab (EGFR-mAb)Potentiated anticancer activity. semanticscholar.org

Synergy with mTOR Inhibitors

The combination of Wee1 and mTOR inhibitors has demonstrated potent synergistic cytotoxic effects, particularly in cancers driven by KRAS mutations. nih.govaacrjournals.org This strategy is based on the rationale that inhibiting both pathways can lead to a more complete disruption of compensatory signaling and enhance anti-tumor activity. researchgate.net

In KRAS-mutant NSCLC cell lines, the dual inhibition of Wee1 and mTOR induces synergistic cytotoxic effects, delays the growth of human tumor xenografts, and can cause tumor regression in murine models of lung adenocarcinoma. nih.govaacrjournals.org The mechanistic basis for this synergy lies in the ability of mTOR inhibition to potentiate the effects of Wee1 inhibition by abrogating the compensatory activation of DNA repair pathways. nih.govaacrjournals.org This leads to an exacerbation of DNA damage, partly through the reduction of cyclin D1. nih.govaacrjournals.org Similar synergistic activity has been observed in ovarian cancer cell lines, where the combination of Wee1 and mTOR inhibitors leads to increased DNA damage and apoptosis. nih.gov

Cancer Type Wee1 Inhibitor mTOR Inhibitor Observed Effect
KRAS-Mutant NSCLCAZD1775AZD2014Synergistic cytotoxic effects, delayed tumor growth, tumor regression. nih.govaacrjournals.org
Ovarian CancerAZD1775AZD2014Synergistically induced apoptosis and DNA damage. nih.gov
Various Cancer Cell LinesAZD1775RidaforolimusCombination benefit in efficacy and survival over monotherapies. researchgate.net

Synergy with BRAF Inhibitors and AURKA Inhibitors

Wee1 inhibition has been shown to effectively reverse resistance to BRAF inhibitors in certain cancer models. nih.gov In head and neck squamous cell carcinoma (HNSCC), particularly in HPV-negative cases which often harbor TP53 mutations, the combination of Wee1 and Aurora Kinase A (AURKA) inhibitors has demonstrated synergistic antitumor effects. nih.govfoxchase.org

While AURKA inhibition alone has shown modest clinical efficacy, its combination with a Wee1 inhibitor can overcome intrinsic resistance. nih.govfoxchase.org Treatment with the AURKA inhibitor alisertib (B1683940) leads to G2-M arrest and inhibitory phosphorylation of CDK1. foxchase.org The addition of the Wee1 inhibitor adavosertib abrogates this arrest, forcing cells into mitosis with unrepaired DNA, leading to mitotic catastrophe. foxchase.org This combination has shown significant antitumor effects in both in vitro and in vivo HNSCC models. nih.govfoxchase.org

Cancer Type Wee1 Inhibitor Combination Inhibitor Observed Effect
HPV-Negative HNSCCAdavosertib (AZD1775)Alisertib (MLN8237) (AURKAi)Synergistic antitumor effects, induction of mitotic catastrophe. nih.govfoxchase.org
BRAF-mutant cancersWee1 InhibitorBRAF InhibitorReversal of resistance to BRAF inhibitors. nih.gov

Synergy with EphA2-Targeted Therapies

In endometrial cancer, where the EphA2 tyrosine kinase is often upregulated and associated with poor survival, combining EphA2-targeted therapies with a Wee1 inhibitor has shown promising preclinical results. tmc.edunih.gov A high-throughput chemical screen identified the Wee1 inhibitor MK-1775 as a synergistic partner for EphA2-targeted therapeutics. tmc.edunih.gov

The combination treatment resulted in decreased cell viability, increased apoptosis, and reduced clonogenic potential in endometrial cancer cell lines. tmc.edunih.gov In vivo studies using orthotopic mouse models of endometrial cancer demonstrated a greater anti-tumor response to the combination therapy compared to either monotherapy. tmc.edu RNA sequencing analysis suggested that the synergistic effects are mediated by reduced cell proliferation and defective DNA damage response pathways. tmc.edunih.gov

Cancer Type Wee1 Inhibitor Combination Therapy Observed Effect
Endometrial CancerMK-1775EphA2-targeted therapiesDecreased cell viability, induced apoptosis, reduced clonogenic potential, greater in vivo anti-tumor response. tmc.edunih.gov

Synergy with HDAC Inhibitors

The combination of Wee1 inhibitors with histone deacetylase (HDAC) inhibitors has shown synergistic lethality in acute myeloid leukemia (AML) cells, irrespective of their p53 status. nih.gov This combination has also been found to be effective in AML cells with FLT3-ITD mutations, which are associated with a poor prognosis. nih.gov

The synergistic interaction between Wee1 and HDAC inhibitors appears to be reciprocal, disrupting both the G2/M and G1/S checkpoints. nih.gov Co-treatment with a Wee1 inhibitor (AZD1775) and an HDAC inhibitor leads to premature mitotic entry, aberrant mitosis, and an accumulation of early S-phase cells with increased DNA replication. nih.gov Furthermore, HDAC inhibitors can abrogate the AZD1775-induced activation of Chk1, further contributing to the disruption of DNA damage response and induction of mitotic lethality. nih.gov In some contexts, acquired resistance to Wee1 inhibition can be mediated by increased HDAC activity, which can be reversed by the addition of an HDAC inhibitor. frontiersin.org

Cancer Type Wee1 Inhibitor HDAC Inhibitor Observed Effect
Acute Myeloid Leukemia (AML)AZD1775VorinostatSynergistic lethality, premature mitotic entry, aberrant mitosis. nih.gov
Acute Leukemia (AZD1775 resistant)AZD1775Panobinostat, VorinostatReversal of acquired resistance. frontiersin.org

Combination with Immunotherapy

Inhibition of the WEE1 kinase, a critical regulator of the G2/M cell cycle checkpoint, is emerging as a promising strategy to enhance the efficacy of cancer immunotherapy. By disrupting the cell cycle and inducing DNA damage, WEE1 inhibitors can modulate the tumor microenvironment, making tumors more susceptible to immune-mediated destruction. This section explores the synergistic antitumor effects observed when combining WEE1 inhibition with immunotherapy, focusing on sensitization to PD-1 checkpoint blockade, modulation of PD-L1 expression, and the impact on T-cell infiltration.

Sensitization to PD-1 Checkpoint Blockade

Research has demonstrated that inhibiting WEE1 can sensitize various cancers to immune checkpoint blockade, particularly therapies targeting the PD-1/PD-L1 axis. frontiersin.org Tumors can develop intrinsic resistance to the killing mechanisms of cytotoxic T-lymphocytes (CTLs), thereby limiting the effectiveness of immunotherapies. nih.gov One such resistance mechanism involves the activation of the G2/M cell cycle checkpoint in tumor cells in response to CTL-derived products like granzyme B and TNF-α. frontiersin.orgnih.gov This checkpoint activation allows tumor cells to pause their cell cycle and repair damage, protecting them from being killed. nih.gov

The use of a WEE1 inhibitor, such as adavosertib (AZD1775), can reverse this protective cell cycle pause. frontiersin.orgnih.gov By inhibiting WEE1, the G2/M checkpoint is abrogated, leading to enhanced CTL-mediated killing of antigen-positive tumor cells. nih.gov This sensitization effect has been observed in preclinical models of oral cavity carcinoma, melanoma, and colon adenocarcinoma, providing a strong rationale for combining WEE1 inhibitors with PD-1 checkpoint inhibitors. frontiersin.org In vivo studies have confirmed that this combination can lead to the rejection of established tumors in a CD8+ T-cell-dependent manner. nih.gov This strategy is not only effective against tumors composed entirely of antigen-positive cells but also in mixed tumors containing both antigen-positive and antigen-negative cells, suggesting that WEE1 inhibition can also enhance bystander killing effects. nih.gov

FeatureDescriptionImpact of Wee1 InhibitionSupporting Models
Mechanism of Resistance Tumor cells activate the G2/M checkpoint in response to CTL-mediated attacks (e.g., granzyme B, TNFα), leading to cell cycle pause and survival. frontiersin.orgnih.govReverses G2/M checkpoint activation, preventing cell cycle pause and rendering tumor cells susceptible to CTL killing. nih.govOral Cavity Carcinoma, Melanoma, Colon Adenocarcinoma frontiersin.org
Therapeutic Outcome Limited efficacy of PD-1 blockade due to intrinsic tumor cell resistance. nih.govEnhanced tumor rejection and response to PD-1 monoclonal antibody therapy. nih.govIn vivo mouse models nih.gov
Immune Cell Dependence Antitumor activity is primarily mediated by cytotoxic T-lymphocytes (CTLs). nih.govThe synergistic effect is dependent on the presence and activity of CD8+ T-cells. nih.govCD8+ T-cell depletion studies nih.gov

Modulation of PD-L1 Expression

The interaction between WEE1 inhibition and the expression of Programmed Death-Ligand 1 (PD-L1) is complex, with studies showing both up- and downregulation depending on the context. PD-L1 expression on tumor cells is a key mechanism of immune evasion, as it binds to the PD-1 receptor on activated T-cells, suppressing their antitumor function.

In some cancer models, such as small-cell lung cancer (SCLC), WEE1 inhibition has been shown to increase PD-L1 expression. nih.govnih.govesmo.org This increase is often mediated by the activation of the STAT1 pathway and subsequent interferon-gamma (IFN-γ) signaling. nih.govnih.govresearchgate.net While an increase in PD-L1 might seem counterintuitive for an effective antitumor response, it can also indicate an inflamed tumor microenvironment that is more likely to respond to PD-L1 blockade. nih.gov By increasing PD-L1, WEE1 inhibition may "prime" the tumor for subsequent, and more effective, treatment with anti-PD-L1 antibodies. nih.gov

Conversely, in other contexts like pancreatic cancer, co-targeting WEE1 and the DNA damage response kinase ATM has been shown to downregulate PD-L1 expression. nih.gov This effect was linked to the blocking of glycogen (B147801) synthase kinase-3β (GSK-3β) phosphorylation and a decrease in the expression of CMTM6, a protein that stabilizes PD-L1 on the cell surface. nih.gov This suggests that the effect of WEE1 inhibition on PD-L1 expression can be tumor-type specific and influenced by the concurrent inhibition of other pathways.

Cancer ModelEffect on PD-L1Associated PathwayReference
Small-Cell Lung Cancer (SCLC) Increased ExpressionActivation of STAT1 and IFN-γ signaling nih.govnih.gov
Pancreatic Cancer (with ATM inhibition) Decreased ExpressionBlockade of GSK-3β phosphorylation, decreased CMTM6 nih.gov

Impact on T-cell Infiltration

A critical factor for the success of immunotherapy is the presence of T-cells within the tumor, often referred to as a "hot" or inflamed tumor microenvironment. Many tumors, including SCLC, are considered "cold" due to a lack of T-cell infiltration and are consequently less responsive to immune checkpoint blockade. nih.govyoutube.com

Inhibition of WEE1 can help convert these "cold" tumors into "hot" ones by promoting the infiltration of cytotoxic T-cells. nih.govyoutube.com The mechanism behind this involves the induction of DNA damage and the accumulation of cytosolic DNA fragments within the tumor cells following WEE1 inhibition. nih.govesmo.org This cytosolic DNA activates an innate immune sensing pathway known as the cGAS-STING pathway. nih.govyoutube.com Activation of STING (Stimulator of Interferon Genes) leads to the production and release of type I interferons (IFN-α and IFN-β) and pro-inflammatory chemokines like CXCL10 and CCL5. nih.govnih.govresearchgate.net These signaling molecules act as powerful attractants for immune cells, facilitating the recruitment and infiltration of CD8+ cytotoxic T-cells into the tumor microenvironment. nih.govnih.gov

In preclinical SCLC models, the combination of a WEE1 inhibitor with an anti-PD-L1 antibody resulted in a significant increase in cytotoxic T-cell infiltration, which correlated with remarkable tumor regression. nih.gov This demonstrates that by modulating the tumor microenvironment to be more immunologically active, WEE1 inhibition can create the necessary conditions for checkpoint inhibitors to work effectively. nih.govbmj.com

FindingMechanismOutcomeStudied In
Increased T-cell Recruitment Activation of the cGAS-STING pathway due to cytosolic DNA accumulation. nih.govyoutube.comRelease of type I interferons and pro-inflammatory chemokines (CXCL10, CCL5). nih.govnih.govSmall-Cell Lung Cancer (SCLC) Models nih.gov
Enhanced T-cell Infiltration Chemokine-mediated attraction of immune cells to the tumor site. nih.govresearchgate.netIncreased number of CD8+ cytotoxic T-cells within the tumor. nih.govbmj.comSCLC Genetically Engineered Mouse Models nih.gov
Improved Antitumor Immunity Conversion of immunologically "cold" tumors to "hot" tumors. esmo.orgSignificant tumor regression when combined with PD-L1 blockade. nih.govnih.govHPV+ Head and Neck Squamous Cell Carcinoma (HNSCC) Models bmj.com

Mechanisms of Acquired Resistance to Wee1 in 5 and Overcoming Strategies

Molecular Adaptations in Cell Cycle Control Pathways

One of the primary mechanisms by which cancer cells acquire resistance to Wee1 inhibitors involves fundamental adaptations within their cell cycle control pathways. ejgo.netimrpress.com Instead of succumbing to the premature and catastrophic mitotic entry induced by Wee1 inhibition, resistant cells adapt by slowing their progression through the cell cycle. ejgo.netimrpress.comresearchgate.net This deceleration serves as a compensatory mechanism, reducing the accumulation of replication-associated DNA damage that is a key driver of cell death following Wee1 inhibitor treatment. ejgo.netimrpress.comresearchgate.net

A significant molecular change observed in resistant cells is the reduced expression of Cyclin-Dependent Kinase 1 (CDK1), the primary substrate of Wee1 kinase. ejgo.netimrpress.comresearchgate.net By lowering the levels of the very protein that Wee1 inhibition is meant to activate, cancer cells can mitigate the downstream effects of the drug. Studies in high-grade serous ovarian cancer (HGSOC) have demonstrated that clones resistant to the Wee1 inhibitor AZD1775 exhibit both reduced CDK1 levels and increased cell doubling times, supporting the hypothesis that a slowed cell cycle is a key resistance strategy. imrpress.com

Molecular Adaptation Effect on Cell Cycle Contribution to Resistance Associated Cancer Type
Reduced CDK1 LevelsAttenuates the effect of Wee1 inhibitionDecreases premature mitotic entry and subsequent mitotic catastropheHigh-Grade Serous Ovarian Cancer (HGSOC) ejgo.netimrpress.com
Slowed Cell Cycle ProgressionIncreases cell doubling timeAllows more time for DNA repair; reduces accumulation of replication stressHigh-Grade Serous Ovarian Cancer (HGSOC) ejgo.netimrpress.comresearchgate.net

Upregulation of Compensatory Kinases (e.g., PKMYT1)

A prevalent mechanism of acquired resistance to Wee1 inhibition is the upregulation of compensatory kinases that share functional redundancy with Wee1. ejgo.netfrontiersin.org The most notable of these is the Protein Kinase, Membrane-Associated Tyrosine/Threonine 1 (PKMYT1), also known as Myt1. researchgate.netnih.govaacrjournals.org Both Wee1 and PKMYT1 act as crucial gatekeepers of mitotic entry by phosphorylating and inactivating the CDK1-cyclin B complex. frontiersin.orgaacrjournals.org While Wee1 primarily phosphorylates CDK1 on the Tyrosine-15 (Tyr15) residue, PKMYT1 can phosphorylate both Threonine-14 (Thr14) and Tyr15, providing a robust inhibitory signal. imrpress.comfrontiersin.orgaacrjournals.org

In the face of Wee1 inhibition, cancer cells can increase the expression of PKMYT1 to maintain the phosphorylation-mediated suppression of CDK1 activity. researchgate.netaacrjournals.org This compensatory action prevents the unscheduled activation of CDK1, thereby allowing cells to avoid premature mitosis and the resulting cell death. frontiersin.orgresearchgate.net Studies have shown that cancer cell lines with both intrinsic and acquired resistance to the Wee1 inhibitor adavosertib have significantly higher levels of PKMYT1. researchgate.netnih.gov Crucially, the downregulation of PKMYT1 in these resistant cells has been shown to restore their sensitivity to Wee1 inhibitors, confirming its central role in this resistance mechanism. researchgate.netnih.gov

Alterations in DNA Damage Response Pathways

The therapeutic efficacy of Wee1 inhibitors is intrinsically linked to their ability to induce significant DNA damage by causing replication stress and the collapse of DNA replication forks. frontiersin.orgmdpi.comresearchgate.net Consequently, alterations in the DNA Damage Response (DDR) pathways are a logical route for cancer cells to develop resistance. The primary goal of these adaptations is to mitigate the lethal levels of DNA damage induced by the drug. ejgo.netresearchgate.net

In some cancer models, such as small-cell lung cancer, resistance has been linked to the activation of parallel DDR pathways. aacrjournals.orgnih.gov For instance, signaling through the AXL and mTOR pathways can lead to the activation of Checkpoint Kinase 1 (CHK1), another critical G2-checkpoint protein, which can functionally compensate for the loss of Wee1 activity. aacrjournals.orgnih.gov In other contexts, like urothelial carcinoma, Wee1 inhibition triggers the activation of the ATR-Chk1 and ATM-Chk2 signaling pathways. mdpi.com This suggests that the hyperactivation of homologous recombination (HR) repair pathways may serve as a mechanism to cope with the increased DNA damage, thereby conferring resistance. mdpi.com

DDR Pathway Alteration Mechanism Effect Associated Cancer Type
Activation of parallel CHK1 pathwayAXL/mTOR signaling activates CHK1Compensates for Wee1 inhibition at the G2/M checkpointSmall-Cell Lung Cancer (SCLC) aacrjournals.orgnih.gov
Activation of ATR/ATM pathwaysResponse to increased replication stressUpregulates homologous recombination repairUrothelial Carcinoma mdpi.com
Reduced accumulation of DNA damageLinked to slowed cell cycle progressionAvoids triggering apoptosis from lethal DNA damageHigh-Grade Serous Ovarian Cancer (HGSOC) ejgo.netresearchgate.net

Activation of Survival Signaling Pathways (e.g., AKT/mTOR)

Cancer cells can develop resistance to Wee1 inhibitors by activating pro-survival signaling pathways that counteract the drug's cytotoxic effects. The PI3K/AKT/mTOR pathway is a central hub for cell growth, proliferation, and survival, and its aberrant activation is a common theme in therapeutic resistance. nih.govfrontiersin.org

Research in ovarian cancer has shown that the mTOR pathway becomes complementarily activated following treatment with a Wee1 inhibitor, contributing significantly to drug resistance. nih.gov Mechanistically, the dual inhibition of both Wee1 and mTOR pathways was found to be synergistic, inducing massive DNA replication stress and leading to enhanced cancer cell death. nih.gov Similarly, in small-cell lung cancer models, primary resistance to Wee1 inhibition is strongly correlated with high baseline expression of the receptor tyrosine kinase AXL and high levels of phosphorylated S6, a downstream effector of the mTOR pathway. aacrjournals.orgnih.gov AXL appears to promote resistance through its downstream activation of mTOR signaling. aacrjournals.orgnih.gov The AKT pathway is also directly implicated, particularly in the context of immune resistance, where it can phosphorylate and alter the subcellular localization of Wee1. aacrjournals.orgaacrjournals.org

Role of Cytoplasmic Wee1 Localization in Immune Resistance

While Wee1 has been canonically understood as a nuclear protein that regulates the G2/M checkpoint, recent findings have uncovered a non-canonical, oncogenic role for Wee1 when it is localized in the cytoplasm. aacrjournals.orgkorea.ac.kr This aberrant localization is a key driver of resistance to immune checkpoint blockade (ICB) therapies. news-medical.netnih.gov

In immune-refractory tumors, Wee1 is often found predominantly in the cytoplasm. aacrjournals.orgaacrjournals.org This translocation from the nucleus is mediated by the AKT kinase, which phosphorylates Wee1 at the Serine-642 residue. aacrjournals.orgnih.gov Once in the cytoplasm, Wee1 participates in a signaling loop that causes hyperactivation of AKT itself, involving HSP90A and TCL1A. aacrjournals.orgaacrjournals.orgnih.gov This sustained AKT activation promotes immune-refractory phenotypes by:

Upregulating proteins that confer resistance to T-cell-mediated killing, such as MCL-1. nih.gov

Downregulating chemokines like CXCL10, which are necessary for T-cell infiltration into the tumor. nih.gov

Conferring cancer stem cell-like properties. aacrjournals.orgnih.gov

This mechanism illustrates a paradoxical function for Wee1, where its cytoplasmic form acts as a tumor promoter and a driver of immune evasion, in stark contrast to its traditional role as a nuclear cell cycle regulator. korea.ac.krnews-medical.net

Strategies to Circumvent Resistance (e.g., ODF2L knockdown, targeting TGFβ signaling)

Overcoming acquired resistance to Wee1 inhibitors requires therapeutic strategies that target the specific escape pathways utilized by cancer cells. Several promising approaches have been identified based on the molecular mechanisms of resistance.

ODF2L Knockdown: In epithelial ovarian cancer, the protein Outer Dense Fiber of sperm tails 2-like (ODF2L) has been identified as a critical driver of resistance. nih.govnih.gov ODF2L facilitates the recruitment of the compensatory kinase PKMYT1 to the CDK1-cyclin B complex, thereby maintaining CDK1 inhibition even when Wee1 is blocked. nih.govnih.gov Consequently, the knockdown of ODF2L has been shown to robustly sensitize resistant ovarian cancer cells to Wee1 inhibitors, leading to increased DNA damage and cell death. nih.govresearchgate.net This suggests that ODF2L levels could serve as a biomarker for sensitivity, and targeting ODF2L could be a viable therapeutic strategy. nih.gov

Targeting TGFβ Signaling: In some models of high-grade serous ovarian cancer, acquired resistance to Wee1 inhibitors is associated with an increase in Transforming Growth Factor-beta (TGFβ) signaling. ejgo.netimrpress.com This pathway can slow cell cycle progression, which, as noted earlier, is a mechanism to evade the effects of Wee1 inhibition. ejgo.netimrpress.comresearchgate.net In preclinical models, the use of a TGFβ receptor 1 (TGFβR1) inhibitor successfully overcame Wee1 inhibitor resistance in clones that exhibited high expression of the receptor, validating this pathway as a targetable resistance mechanism. ejgo.netimrpress.com

Overcoming Strategy Mechanism of Action Associated Resistance Pathway Applicable Cancer Type
ODF2L KnockdownPrevents recruitment of PKMYT1 to CDK1-cyclin B complexUpregulation of compensatory kinases (PKMYT1)Epithelial Ovarian Cancer (EOC) nih.govnih.gov
TGFβR1 InhibitionBlocks signals that slow cell cycle progressionMolecular adaptations in cell cycle controlHigh-Grade Serous Ovarian Cancer (HGSOC) ejgo.netimrpress.com
AXL/mTOR InhibitionBlocks pro-survival signals and parallel DDR pathwaysActivation of survival signaling (AXL/mTOR/AKT)Small-Cell Lung Cancer (SCLC) aacrjournals.orgnih.gov
PKMYT1 Co-inhibitionSimultaneously blocks both key CDK1 inhibitory kinasesUpregulation of compensatory kinases (PKMYT1)Ovarian Cancer nih.gov

Considerations for Future Research and Therapeutic Development

Identification of Novel Predictive Biomarkers for Wee1-IN-5 Response

A critical aspect of advancing this compound into clinical practice is the identification of patient populations most likely to benefit from treatment. The development of predictive biomarkers is essential for patient stratification and achieving a favorable therapeutic index. patsnap.com Research into the broader class of Wee1 inhibitors has highlighted several potential biomarkers, which require specific validation for this compound.

Tumors with mutations in the TP53 gene are often deficient in the G1/S cell cycle checkpoint, making them highly dependent on the G2/M checkpoint regulated by Wee1. patsnap.comresearchgate.netfrontiersin.orgnih.gov This dependency creates a synthetic lethal interaction when Wee1 is inhibited, suggesting that TP53 mutation status could be a primary predictive biomarker for sensitivity to Wee1 inhibitors. patsnap.comfrontiersin.org Overriding the G2 checkpoint with a Wee1 inhibitor preferentially sensitizes these p53-defective tumor cells to DNA-damaging agents. frontiersin.org

Beyond TP53, other molecular characteristics have been proposed as potential biomarkers. Overexpression of Cyclin E1 (CCNE1) may also serve as a predictive marker for the efficacy of Wee1 inhibitors. Additionally, the overexpression of G1/S regulatory genes, such as SKP2 and CUL1, has been identified as a potential mechanism of resistance, suggesting their expression levels could predict a lack of response. frontiersin.org Future research must focus on validating these and discovering novel biomarkers specifically for this compound, potentially through comprehensive genomic and proteomic screening of responsive versus non-responsive cancer models. This will be crucial for designing targeted clinical trials and personalizing cancer therapy. patsnap.com

Potential Biomarker ClassSpecific MarkerPredicted Response to Wee1 Inhibition
Cell Cycle Regulation TP53 mutationIncreased Sensitivity
CCNE1 overexpression/amplificationIncreased Sensitivity
Ubiquitin Ligase Components SKP2 overexpressionResistance
CUL1 overexpressionResistance

Elucidation of Off-Target Effects and Therapeutic Index Enhancement

A significant off-target concern for Wee1 inhibitors is the Polo-like kinase (PLK) family, particularly PLK1. nih.gov Adavosertib was found to be an equipotent inhibitor of both Wee1 and PLK1. nih.govresearchgate.net Inhibition of PLK1 is known to cause myelosuppression, a toxicity also observed with Adavosertib. nih.gov Therefore, a key goal in the development of new Wee1 inhibitors, including analogs of this compound, is to improve selectivity and spare the PLK family. nih.govyoutube.com Designing highly selective inhibitors is expected to mitigate some of the toxicities observed with less selective agents, thereby enhancing the therapeutic index. nih.govfrontiersin.org

Future research on this compound should involve comprehensive kinome profiling to fully characterize its selectivity. Understanding its interactions with other kinases will be crucial for predicting potential side effects and for guiding the development of combination therapies. The ultimate aim is to create a molecule that maximizes on-target potency against Wee1 while minimizing engagement with toxicity-associated off-targets.

CompoundTarget(s)Key Associated Challenge
Adavosertib (AZD1775) Wee1, PLK1Off-target toxicity (myelosuppression)
ZN-c3 Wee1 (more selective than AZD1775)Improved selectivity profile
APR-1051 Wee1 (highly selective)Designed for low off-target PLK inhibition

Investigation of Metabolic Reprogramming in Response to this compound

Recent studies have revealed a connection between cell cycle regulation and cellular metabolism, highlighting a new dimension to the mechanism of action of Wee1 inhibitors. Pharmacological inhibition of Wee1 has been shown to induce significant metabolic reprogramming in cancer cells. nih.govnih.gov Specifically, treatment with a Wee1 inhibitor can lead to the suppression of aerobic glycolysis. nih.govnih.gov This shift forces cancer cells to become more dependent on alternative metabolic pathways for survival, notably glutaminolysis. nih.govnih.gov

This induced "glutamine addiction" represents a potential vulnerability that can be exploited therapeutically. nih.gov Studies in T-cell acute lymphoblastic leukemia (T-ALL) have shown that dual targeting of Wee1 and glutaminase (B10826351) (GLS1), the key enzyme in glutaminolysis, results in synergistic cancer cell death. nih.govnih.gov This suggests a promising combination strategy.

For this compound, it is imperative to investigate whether it induces similar metabolic shifts. Elucidating the specific metabolic reprogramming events following this compound treatment in various cancer types could uncover new therapeutic strategies and rational drug combinations. Furthermore, understanding these metabolic consequences could help identify metabolic biomarkers to predict response or resistance to this compound therapy. Research has also suggested that Wee1 silencing can lead to a strong inhibition of lipogenesis in hepatocellular carcinoma. aacrjournals.org

Development of Novel this compound Analogs and Structural Optimization

The chemical scaffold of this compound serves as a foundation for the development of next-generation inhibitors with superior potency, selectivity, and pharmacokinetic properties. This process involves detailed structure-activity relationship studies and the use of advanced computational methods.

SAR studies are fundamental to understanding how the chemical structure of an inhibitor relates to its biological activity. nih.gov For Wee1 inhibitors, these studies have explored a variety of chemical scaffolds, including pyridopyrimidines, pyrazolopyrimidines, and pyrrolopyrimidines. nih.govacs.org The goal is to identify which parts of the molecule are essential for binding to the ATP pocket of Wee1 and which can be modified to improve desired properties. acs.org

Key insights from SAR studies on various Wee1 inhibitors include the importance of specific functional groups for establishing hydrogen bonds with the kinase hinge region and the role of other parts of the molecule in occupying hydrophobic pockets to enhance potency. researchgate.net The ability of an inhibitor to bind effectively is strongly linked to its structural scaffold. researchgate.net A systematic summary of the SARs of existing Wee1 inhibitors can facilitate the rational design of novel analogs. researchgate.netnih.gov Future work should focus on conducting detailed SAR studies on the specific chemical class of this compound to guide the synthesis of new compounds with optimized characteristics.

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rapid and cost-effective design of novel kinase inhibitors. nih.gov Techniques such as structure-based virtual screening, pharmacophore modeling, and molecular docking are used to screen large chemical libraries to identify promising hit compounds. nih.govdocumentsdelivered.comnih.gov These methods leverage the known 3D structure of the Wee1 kinase to predict how different molecules might bind. documentsdelivered.comnih.gov

Once potential inhibitors are identified, molecular dynamics (MD) simulations can provide deeper insights into the binding mode and stability of the inhibitor-kinase complex. nih.govnih.govnih.gov MD simulations can reveal crucial interactions, such as hydrogen bonds with key residues like Cys379 in the Wee1 binding site, that are critical for inhibitory activity. nih.govnih.gov These computational workflows, combined with in-vitro testing, are highly valuable for the development of novel and potent Wee1 inhibitors. nih.govnih.gov Applying these computational approaches to the this compound scaffold can accelerate the discovery of analogs with enhanced potency, improved selectivity against off-targets like PLK1, and better drug-like properties. chemrxiv.org

Q & A

Q. What is the molecular mechanism by which WEE1-IN-5 inhibits the G2/M checkpoint in cancer cells?

this compound directly inhibits WEE1 kinase activity (IC50 = 0.8 nM), preventing phosphorylation of CDC2 (CDK1) at Tyr15, a critical step for G2/M checkpoint activation. This abrogates cell cycle arrest, forcing cancer cells with DNA damage to enter mitosis prematurely, leading to mitotic catastrophe. Methodologically, this is validated via kinase inhibition assays and Western blotting for phospho-CDC2 levels .

Q. How should researchers determine the optimal dose of this compound for in vitro studies?

A dose-response curve is essential. Start with a range of 1–100 nM (based on its IC50 of 0.8 nM) and measure inhibition of CDC2 phosphorylation via flow cytometry or immunoblotting. Include Carboplatin (or other DNA-damaging agents) at sublethal doses (e.g., 10–50 µM) to assess synergy. Cell viability assays (e.g., MTT or clonogenic) should confirm cytotoxicity thresholds .

Q. What experimental controls are critical when studying this compound’s synergy with DNA-damaging agents?

Use three controls: (1) untreated cells, (2) cells treated with this compound alone, and (3) cells treated with the DNA-damaging agent (e.g., Carboplatin) alone. Include a positive control (e.g., Adavosertib, another WEE1 inhibitor) to benchmark efficacy. Measure apoptosis (Annexin V/PI staining) and DNA damage markers (γH2AX) to validate mechanistic synergy .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported IC50 values of this compound across different cancer models?

Discrepancies may arise due to cell line-specific WEE1 expression, assay conditions (e.g., ATP concentration), or off-target effects. To address this:

  • Standardize kinase assay protocols (e.g., use recombinant WEE1 at fixed ATP levels).
  • Perform siRNA-mediated WEE1 knockdown as a comparator.
  • Validate target engagement via cellular thermal shift assays (CETSA) .

Q. What methodologies are recommended for studying this compound’s pharmacokinetic (PK) properties in preclinical models?

  • Plasma Stability : Incubate this compound in mouse/human plasma (37°C) and quantify via LC-MS/MS at 0, 15, 30, 60, and 120 minutes.
  • Tissue Distribution : Administer a single dose (e.g., 10 mg/kg, IP) in xenograft models, collect tissues at multiple timepoints, and extract drug for LC-MS analysis.
  • Metabolite Identification : Use high-resolution mass spectrometry to characterize major metabolites in liver microsomes .

Q. How should researchers design a study to investigate this compound resistance mechanisms?

  • Generate resistance models via chronic exposure (stepwise dose escalation over 6–12 months).
  • Perform RNA-seq or CRISPR screens to identify upregulated pathways (e.g., ATR/CHK1).
  • Validate findings using small-molecule inhibitors (e.g., ATR inhibitor berzosertib) in combination with this compound. Include isogenic parental and resistant cell lines for comparative proteomics .

Methodological Best Practices

Q. What statistical approaches are suitable for analyzing this compound combination therapy data?

Use the Chou-Talalay method to calculate combination indices (CI) for synergy quantification. For time-course experiments (e.g., cell cycle arrest), apply mixed-effects models to account for intra-sample variability. Ensure replicates (n ≥ 3) and report 95% confidence intervals for dose-response curves .

Q. How can researchers ensure reproducibility when using this compound in animal studies?

  • Adopt FAIR data principles: Document dosing regimens, vehicle composition (e.g., 10% DMSO + 40% PEG 300), and tumor measurement protocols.
  • Publish raw data (e.g., tumor volumes, survival curves) in supplementary materials.
  • Use PDX models with genomic characterization to minimize inter-mouse variability .

Data Management & Ethics

Q. What are the ethical considerations when testing this compound in vivo?

  • Comply with ARRIVE 2.0 guidelines for animal reporting.
  • Monitor tumor burden limits (e.g., ≤2 cm diameter) and humane endpoints.
  • Disclose funding sources and potential conflicts of interest in publications .

Q. How should conflicting data on this compound’s off-target effects be addressed?

Perform kinome-wide profiling (e.g., KINOMEscan) at 1 µM to identify off-target kinases. Compare results across multiple assays (e.g., biochemical vs. cellular). If contradictions persist, use CRISPR-Cas9-generated WEE1-knockout cells as a negative control to isolate compound-specific effects .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.